molecular formula C20H21N3O4 B10988436 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B10988436
M. Wt: 367.4 g/mol
InChI Key: QWFAYSZUBGLDJK-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzamide core linked to a 2-cyclopropyl-substituted benzimidazole moiety. The cyclopropyl group on the benzimidazole ring may enhance metabolic stability and influence binding interactions with biological targets, while the trimethoxybenzoyl moiety contributes to lipophilicity and π-π stacking capabilities .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21N3O4/c1-25-16-8-12(9-17(26-2)18(16)27-3)20(24)21-13-6-7-14-15(10-13)23-19(22-14)11-4-5-11/h6-11H,4-5H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

QWFAYSZUBGLDJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Coupling with trimethoxybenzamide: The final step involves coupling the cyclopropyl-substituted benzimidazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The trimethoxybenzamide moiety can enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole/Heterocyclic Core

The target compound’s benzimidazole-cyclopropyl group distinguishes it from analogs with alternative heterocyclic systems or substituents:

Compound Name Substituent/Modification Key Properties/Findings Reference
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-TMB* Cyanobenzimidazole 72% yield; ^1H NMR confirms amide linkage; moderate cytotoxicity in preliminary assays
N-(4-Fluorobenzyl)-3,4,5-TMB (18) Fluorobenzyl (non-heterocyclic) Inactive against SCC9 cells; highlights necessity of heterocyclic core for activity
N-[2-(4-Chlorobenzoyl)-3-methylbenzofuran-5-yl]-3,4,5-TMB Chlorobenzoyl-benzofuran Increased steric bulk; potential for altered target engagement
N-(1-(Triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-TMB (5c) Triazolo-pyrimidine-piperidine 93% yield; chlorobenzyl thio group may enhance solubility or binding

*TMB = trimethoxybenzamide

Key Insights :

  • Heterocyclic Core: The benzimidazole-cyclopropyl group in the target compound likely improves target specificity compared to non-heterocyclic analogs (e.g., compound 18) .
  • Synthetic Yields: Modifications to the heterocyclic system impact yields. For example, triazolo-pyrimidine derivatives (e.g., 5c) achieve higher yields (93%) than cyanobenzimidazole analogs (72%) .
Modifications to the Benzamide Moiety

The 3,4,5-trimethoxybenzamide group is conserved in many analogs, but substituents on the aromatic ring or linkage vary:

Compound Name Benzamide Modification Biological Activity/Properties Reference
N-(4-Bromophenyl)-3,4,5-TMB Direct attachment to bromophenyl Crystal structure shows N–H···O hydrogen bonding; solid-state stability
Trimethobenzamide Hydrochloride Dimethylaminoethoxybenzyl FDA-approved antinauseant; demonstrates therapeutic versatility
N-(Pyrrolo[2,3-d]pyrimidin-3-yl)-3,4,5-TMB (14) Sulfamoylphenyl-pyrrolopyrimidine IR confirms C=O and SO2 groups; potential for kinase inhibition

Key Insights :

  • Hydrogen Bonding : The unmodified 3,4,5-trimethoxybenzamide group in the target compound facilitates hydrogen bonding (as seen in ), which may enhance target affinity.
  • Therapeutic Flexibility: Substituents like dimethylaminoethoxy (trimethobenzamide) repurpose the core for antiemetic use, underscoring structural adaptability .

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

The molecular formula for this compound is C17H19N3O3. The structure features a benzimidazole moiety linked to a trimethoxybenzamide group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H19N3O3
Molecular Weight313.35 g/mol
IUPAC NameThis compound
SMILESCC1=CNC2=C(C1=CC(=C2)OC)C(=O)N(C)C(=O)C(C)(C)OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of topoisomerases and other critical enzymes involved in DNA replication and repair.
  • Antioxidant Activity : It could possess antioxidant properties that mitigate oxidative stress within cells.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit promising antitumor activity. For instance, compounds derived from benzimidazole have been tested against various cancer cell lines:

CompoundCell LineIC50 (μM)Assay Type
Compound AA549 (Lung)6.75 ± 0.192D Assay
Compound BHCC827 (Lung)5.13 ± 0.972D Assay
Compound CNCI-H358 (Lung)0.85 ± 0.052D Assay

These results indicate that the compound has significant cytotoxic effects on lung cancer cell lines while maintaining lower toxicity towards normal cells like MRC-5 fibroblasts.

Antimicrobial Activity

In addition to antitumor properties, there is evidence suggesting that this class of compounds may also exhibit antimicrobial activity. For example:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : Compounds showed varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives for their biological activities:

  • Synthesis : Compounds were synthesized via condensation reactions followed by cyclization.
  • Evaluation : The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines using MTS assays.
  • Findings : Several derivatives demonstrated promising antitumor activity with IC50 values comparable to standard chemotherapeutics.

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